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For researchers and drug development professionals, this guide provides a comprehensive

overview of elenestinib, a next-generation KIT inhibitor, with a focus on its potential in

combination therapies for anticancer treatment. This document summarizes available data,

details experimental protocols from planned clinical trials, and explores the scientific rationale

for combining elenestinib with other agents.

Elenestinib: A Selective KIT D816V Inhibitor
Elenestinib (formerly BLU-263) is an investigational, orally bioavailable, next-generation

tyrosine kinase inhibitor (TKI) that potently and selectively targets the KIT D816V mutation.

This mutation is a primary driver in approximately 95% of systemic mastocytosis (SM) cases, a

rare hematologic neoplasm characterized by the abnormal proliferation and activation of mast

cells.[1] Elenestinib was designed for high selectivity and minimal penetration of the blood-

brain barrier, a feature that may reduce the risk of central nervous system (CNS) side effects

observed with other TKIs.[2]

Preclinical data have demonstrated the high potency of elenestinib for KIT D816V in both

biochemical and cellular assays.[3] Clinical development has primarily focused on its use as a

monotherapy in indolent systemic mastocytosis (ISM) in the Phase 2/3 HARBOR trial, where it

has shown promising results in reducing mast cell burden and improving patient-reported

symptoms.[4][5]
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Rationale for Combination Therapy: Elenestinib and
Azacitidine
The planned, though now terminated, Phase 1/2 AZURE clinical trial (NCT05609942) was

designed to evaluate elenestinib as a monotherapy and in combination with the

hypomethylating agent (HMA) azacitidine in patients with advanced systemic mastocytosis

(AdvSM) and other KIT-altered hematologic malignancies.[6][7][8][9][10][11] AdvSM, which

includes aggressive SM (ASM), SM with an associated hematologic neoplasm (SM-AHN), and

mast cell leukemia (MCL), has a poor prognosis, and new therapeutic strategies are needed.[8]

The rationale for combining a selective KIT inhibitor like elenestinib with an HMA such as

azacitidine is rooted in the complex biology of these diseases, particularly SM-AHN, where a

KIT-driven mast cell neoplasm coexists with another myeloid malignancy like myelodysplastic

syndrome (MDS) or acute myeloid leukemia (AML).

Key Scientific Rationale:

Dual Targeting of Disease Components: In SM-AHN, the combination allows for the

simultaneous targeting of the KIT D816V-driven mast cell proliferation by elenestinib and

the underlying myeloid neoplasm by azacitidine.

Overcoming Resistance: HMAs have been shown to modulate the tumor microenvironment

and may potentially overcome resistance mechanisms to targeted therapies.

Synergistic Antitumor Activity: Preclinical studies with other targeted agents in hematologic

malignancies have suggested that HMAs can enhance their antitumor effects. For instance,

azacitidine has been shown to synergize with the BCL-2 inhibitor venetoclax in AML. While

specific preclinical data for elenestinib and azacitidine is not publicly available, the principle

of combining targeted therapy with agents that modify the epigenome is a promising area of

investigation.

The AZURE Trial: A Planned Investigation of
Elenestinib and Azacitidine Combination
The AZURE trial was a multicenter, open-label, Phase 1/2 study designed to determine the

recommended dose, safety, and efficacy of elenestinib alone and in combination with
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azacitidine. Although the trial was terminated due to a shift in strategic priorities by the sponsor,

its design provides a valuable framework for future studies of similar combination therapies.[10]

Experimental Protocol (as planned in the AZURE Trial)
Target Population: Adult patients with AdvSM (ASM, SM-AHN, MCL) and other KIT-altered

hematologic malignancies.

Study Design: The trial consisted of two arms:

Arm 1 (Monotherapy): Elenestinib administered orally once daily.

Arm 2 (Combination Therapy): Elenestinib administered orally once daily in combination

with azacitidine. Azacitidine was to be administered intravenously or subcutaneously.

Primary Objectives:

To determine the recommended Phase 2 dose (RP2D) of elenestinib as a monotherapy and

in combination with azacitidine.

To evaluate the safety and tolerability of elenestinib as a monotherapy and in combination

with azacitidine.

Secondary Objectives:

To assess the efficacy of elenestinib as a monotherapy and in combination with azacitidine,

including overall response rate (ORR), duration of response (DOR), and overall survival

(OS).

Methodology for Key Assessments:

Safety and Tolerability: Monitored through the evaluation of adverse events (AEs), laboratory

abnormalities, vital signs, and electrocardiograms. Dose-limiting toxicities (DLTs) were to be

assessed during the first cycle of treatment to determine the maximum tolerated dose (MTD)

and RP2D.

Efficacy: Assessed based on the International Working Group-Myeloproliferative Neoplasms

Research and Treatment and European Competence Network on Mastocytosis (IWG-MRT-
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ECNM) criteria for SM. This includes assessment of bone marrow mast cell burden, serum

tryptase levels, and organ damage.

Pharmacokinetics (PK): Plasma concentrations of elenestinib were to be measured to

characterize its absorption, distribution, metabolism, and excretion.

Data Presentation (Planned Endpoints)
Due to the trial's termination, no clinical data from the combination arm is available. The

following table outlines the planned endpoints that would have been used to compare the

monotherapy and combination therapy arms.
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Endpoint Category Specific Endpoint
Monotherapy Arm
(Elenestinib)

Combination Arm
(Elenestinib +
Azacitidine)

Safety
Incidence and severity

of adverse events
Data to be collected Data to be collected

Dose-limiting toxicities Data to be collected Data to be collected

Efficacy
Overall Response

Rate (ORR)
Data to be collected Data to be collected

Complete Remission

(CR) / CR with partial

hematologic recovery

(CRh)

Data to be collected Data to be collected

Duration of Response

(DOR)
Data to be collected Data to be collected

Progression-Free

Survival (PFS)
Data to be collected Data to be collected

Overall Survival (OS) Data to be collected Data to be collected

Biomarkers
Change in serum

tryptase levels
Data to be collected Data to be collected

Change in KIT D816V

allele fraction
Data to be collected Data to be collected

Change in bone

marrow mast cell

burden

Data to be collected Data to be collected

Other Potential Combination Strategies and
Preclinical Evidence
While clinical data for elenestinib in combination is lacking, preclinical research provides a

basis for exploring other combination therapies for KIT-driven malignancies.
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Combination with other TKIs: In heterogeneous tumors, combining TKIs that target different

resistance pathways could be a viable strategy.

Combination with agents targeting downstream signaling: The KIT receptor activates multiple

downstream signaling pathways, including PI3K/AKT/mTOR and RAS/MAPK. Combining KIT

inhibitors with inhibitors of these pathways could lead to synergistic effects.

Combination with immunotherapy: Hypomethylating agents have been shown to enhance

anti-tumor immune responses, suggesting a potential synergy between KIT inhibition,

hypomethylation, and immune checkpoint blockade.[12]
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Caption: Elenestinib selectively inhibits the constitutively active KIT D816V mutant receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11927276?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11927276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

